molecular formula C15H9F3N2O4S B2841563 Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate CAS No. 338396-01-3

Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate

Cat. No.: B2841563
CAS No.: 338396-01-3
M. Wt: 370.3
InChI Key: SGPWOXLICCUHMN-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties, and a thienopyridazine core, which is a fused heterocyclic system. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a thienopyridazine derivative with a trifluoromethyl-substituted benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid, such as methanesulfonic acid, and a suitable solvent, such as methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The thienopyridazine core can interact with nucleophilic sites, leading to the modulation of enzymatic activities. These interactions can affect various cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-hydroxy-3-oxo-2-phenyl-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate: Lacks the trifluoromethyl group, resulting in different electronic properties.

    Methyl 7-hydroxy-3-oxo-2-[4-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate imparts unique electronic properties, enhancing its potential as a therapeutic agent and its utility in materials science. This makes it distinct from other similar compounds that lack this functional group or have it in a different position .

Properties

IUPAC Name

methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O4S/c1-24-14(23)13-12(22)11-9(25-13)6-10(21)20(19-11)8-4-2-3-7(5-8)15(16,17)18/h2-6,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPWOXLICCUHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NN(C(=O)C=C2S1)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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